N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
N-[1-(Benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-methylbenzoyl group and a benzenesulfonyl ethylcarboxamide-furan moiety. Its structural complexity arises from the integration of multiple pharmacophores:
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-8-5-6-11-20(18)24(30)27-13-15-28(16-14-27)25(31)23(26-22(29)21-12-7-17-34-21)35(32,33)19-9-3-2-4-10-19/h2-12,17,23H,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYXEHUOCQQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, with the CAS number 1025034-02-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 495.5 g/mol. The structure includes a furan ring, a benzenesulfonyl group, and a piperazine derivative, suggesting a complex interaction potential with biological targets.
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study using an isolated rat heart model evaluated the effects of various benzenesulfonamide compounds, including derivatives similar to this compound. The findings revealed that specific derivatives could significantly decrease perfusion pressure and coronary resistance compared to control conditions .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
The results demonstrated that Compound 4 notably decreased perfusion pressure in a time-dependent manner compared to other tested compounds and control .
Neurotoxicity Considerations
While exploring the therapeutic potential of similar piperazine compounds, concerns regarding neurotoxicity have been reported. For instance, high dosages of PAC-1, a compound related to piperazine derivatives, resulted in significant neurotoxic symptoms in animal models. This highlights the importance of dosage optimization when considering the therapeutic applications of this compound and its derivatives .
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific biomolecules involved in cardiovascular function. Theoretical docking studies suggest that certain derivatives can interact with calcium channels, influencing vascular resistance and perfusion pressure through ligand-receptor complex formation .
Case Studies and Research Findings
Several studies have investigated the pharmacological activities of compounds similar to this compound:
- Cardiovascular Studies : Research on benzenesulfonamide derivatives has shown promising results in modulating heart function through alterations in perfusion pressure.
- Neuropharmacology : Investigations into related piperazine compounds have raised awareness regarding their neurotoxic potential, necessitating careful consideration during drug development.
- Molecular Docking Studies : Computational analyses have provided insights into how these compounds might interact at the molecular level with various targets, guiding future experimental designs.
Scientific Research Applications
Antitumor Activity
Numerous studies have reported the antitumor properties of compounds similar to N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide. The compound has been evaluated against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HCT-116 | 7 | High |
| MCF-7 | 15 | Moderate |
| HeLa | 18 | Moderate |
These values indicate significant cytotoxic effects, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Applications
Given the piperazine component of the molecule, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as:
- Antidepressants
- Anxiolytics
These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Study 1: Anticancer Evaluation
A study published in the International Journal of Molecular Sciences evaluated a series of compounds related to this compound. The findings demonstrated that specific structural modifications enhanced cytotoxicity against cancer cells, underscoring the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on piperazine derivatives, researchers found that certain analogs exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders. The implications for this compound are promising but require further exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among similar compounds include modifications to the benzoyl substituent , piperazine-linked groups , and carboxamide moieties . These changes influence physicochemical properties, target affinity, and pharmacokinetics.
Table 1: Structural Comparison of Piperazine Derivatives
*Estimated based on molecular formula C25H25N3O6S.
†Predicted using analogs (e.g., ).
Key Observations :
Benzoyl Substituent Effects: The 2-methylbenzoyl group in the target compound may enhance lipophilicity compared to 3-fluorobenzoyl (logP = 0.62) .
Piperazine-Linked Modifications: Replacing benzoyl with benzothiazole (e.g., compound 4j) introduces heterocyclic rigidity, which may improve target selectivity .
Carboxamide/Sulfonamide Variations :
- Furan-2-carboxamide is conserved in multiple analogs, suggesting its role in binding interactions.
- Benzenesulfonamide groups (e.g., ) are associated with improved metabolic stability compared to simpler sulfonyl moieties.
Table 2: Physicochemical Properties of Selected Analogs
| Compound ID | Melting Point (°C) | Solubility (logSw) | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound* | N/A | ~-2.32† | 10 | ~83.42† |
| 4j (Benzothiazole) | N/A | N/A | 9 | 78.3 |
| 8a (4-Methylphenyl) | 188–190 | N/A | 10 | 83.4 |
*Data inferred from analogs (e.g., ).
Structure-Activity Relationship (SAR) Highlights :
Preparation Methods
Preparation of 4-(2-Methylbenzoyl)Piperazine
Piperazine derivatives are commonly synthesized via cyclization or functionalization of ethylenediamine precursors. For 4-(2-methylbenzoyl)piperazine:
- Acylation of Piperazine : React piperazine with 2-methylbenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C.
- Selectivity Control : To prevent diacylation, a stoichiometric ratio of 1:1 (piperazine:acyl chloride) is critical. Excess base ensures deprotonation of the secondary amine for selective monoacylation.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.1 eq) |
| Temperature | 0–5°C → RT |
| Yield | 68–72% |
Sulfonylation of Piperazine
The benzenesulfonyl group is introduced via sulfonylation of the remaining piperazine nitrogen:
- Reagent : Benzenesulfonyl chloride (1.05 eq) in DCM.
- Base : Pyridine or NaHCO₃ to scavenge HCl.
- Procedure : Add benzenesulfonyl chloride dropwise to a stirred solution of 4-(2-methylbenzoyl)piperazine in DCM at 0°C. Warm to room temperature and stir for 12 hours.
Optimization Note :
Synthesis of Furan-2-Carboxamide Ethyl Ketone
Preparation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is synthesized via hydrolysis of furan-2-carbonitrile or oxidation of furfural:
Conversion to Furan-2-Carboxamide
- Activation : Treat furan-2-carboxylic acid with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.
- Amination : React with glycine ethyl ester hydrochloride in DCM using N-methylmorpholine (NMM) as base.
Reaction Profile :
| Step | Conditions | Yield |
|---|---|---|
| Acid chloride | SOCl₂, reflux, 2h | 92% |
| Amide formation | Glycine ethyl ester, NMM, RT | 78% |
Coupling of Fragments
Formation of the Central Ketone Bridge
The ethyl ketone linker is introduced via a Mannich reaction or ketone acylation:
- Mannich Reaction : Condense furan-2-carboxamide ethylamine with formaldehyde and benzenesulfonyl-2-methylbenzoylpiperazine in ethanol.
- Oxidation Approach : Oxidize a secondary alcohol intermediate (e.g., using Jones reagent) to the ketone.
Preferred Method :
- React furan-2-carboxamide ethylamine with the piperazine derivative in the presence of EDCl/HOBt, followed by oxidation with PCC (pyridinium chlorochromate).
Final Assembly and Purification
Amide Coupling
Couple the ketone-bearing intermediate with the benzenesulfonyl-2-methylbenzoylpiperazine using a peptide coupling agent:
Yield : 65–70% after column chromatography (silica gel, hexane/EtOAc 3:1).
Crystallization
Recrystallize the crude product from ethanol/water (4:1) to achieve >98% purity.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.62 (m, 3H, Ar-H), 7.45 (d, 1H, Furan-H), 6.60 (dd, 1H, Furan-H), 4.20 (s, 2H, CH₂), 3.75–3.40 (m, 8H, Piperazine-H).
- MS (ESI) : m/z 594.2 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Piperazine Synthesis
Patent US6603003B2 highlights a piperazine synthesis route via cyclization of N-(2-aminoethyl)ethanolamine using acetic acid as a catalyst. This method avoids expensive metal catalysts and achieves 80% yield at 100°C.
Solvent Recovery
Toluene and ethanol are recovered via distillation, reducing production costs by 15–20%.
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Functionalization
Ketone Oxidation Side Reactions
- Issue : Over-oxidation to carboxylic acids.
- Mitigation : Employ mild oxidizing agents (e.g., Dess-Martin periodinane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
